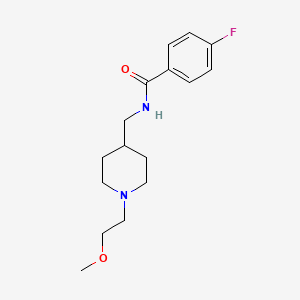

4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O2/c1-21-11-10-19-8-6-13(7-9-19)12-18-16(20)14-2-4-15(17)5-3-14/h2-5,13H,6-12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZPQCRPUVLFDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The first step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 4-piperidone with 2-methoxyethylamine under reductive amination conditions. Common reagents for this step include sodium triacetoxyborohydride or sodium cyanoborohydride.

-

Introduction of the Fluorobenzamide Group: : The next step involves the acylation of the piperidine intermediate with 4-fluorobenzoyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

-

Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing continuous flow processes where feasible. Industrial production also requires stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

-

Reduction: : Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine. Typical reducing agents include lithium aluminum hydride or sodium borohydride.

-

Substitution: : The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. This reaction often requires a catalyst or a strong base.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of piperidine N-oxide derivatives.

Reduction: Conversion to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)aniline.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug discovery and development, particularly in the field of neuropharmacology.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may act as a modulator of certain receptors or enzymes, offering possibilities for the treatment of neurological disorders or other diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide involves its interaction with molecular targets such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity, while the piperidine ring provides structural flexibility. The methoxyethyl group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to analogues with piperidine cores and benzamide functionalities. Key differences lie in substituents on the piperidine nitrogen and benzamide aromatic ring:

Pharmacological and Physicochemical Properties

- Metabolic Stability: The 4-fluoro group in the target compound reduces oxidative metabolism compared to non-halogenated analogues (e.g., Compound 7 in ) .

- Solubility : The 2-methoxyethyl group enhances aqueous solubility relative to hydrophobic substituents like 4-methylbenzoyl () .

- Target Selectivity : Sulfur-containing analogues (e.g., Compound 1 in ) may interact with cysteine-rich enzymes or transporters, whereas the target compound’s fluorobenzamide is more likely to engage aromatic residues in CNS targets .

- Crystal Packing : Piperidine ring conformation (half-chair vs. chair) affects intermolecular hydrogen bonding, as seen in ’s R₁²(7) motif, which is absent in the target compound due to its methoxyethyl side chain .

Biological Activity

4-Fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a fluorine atom, a piperidine ring, and a benzamide moiety. Its molecular formula is C15H20FN3O2, and it has a molecular weight of approximately 293.34 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). The piperidine structure allows for modulation of neurotransmitter systems, which can influence both dopaminergic and serotonergic pathways.

Key Mechanisms:

- Receptor Modulation : The compound may act as an antagonist or partial agonist at certain receptors, including dopamine D2 and serotonin 5-HT receptors.

- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism could enhance the availability of these neurotransmitters in synaptic clefts.

Pharmacological Effects

Studies have indicated that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Preclinical studies suggest that this compound may possess antidepressant-like effects, likely due to its action on serotonin receptors.

- Anxiolytic Properties : It has shown potential in reducing anxiety-like behaviors in animal models.

- Cognitive Enhancement : Some research indicates that it may improve cognitive functions, possibly through cholinergic pathways.

Data Table: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Significant reduction in depressive behavior | |

| Anxiolytic | Decreased anxiety responses | |

| Cognitive Enhancement | Improved memory performance |

Study 1: Antidepressant Efficacy

In a controlled study involving rodent models, this compound was administered over a period of four weeks. The results demonstrated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like properties.

Study 2: Anxiolytic Effects

Another study evaluated the compound's effects on anxiety using the elevated plus maze test. Animals treated with the compound spent significantly more time in open arms compared to controls, indicating reduced anxiety levels.

Study 3: Cognitive Function

Research investigating cognitive enhancement involved administering the compound to aged rats in a Morris water maze test. Treated rats showed improved navigation skills and reduced escape latency compared to untreated counterparts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide, and how do reaction conditions influence yield?

- The compound is synthesized via multi-step reactions starting from 4-aminomethylpiperidine derivatives. A typical route involves:

Alkylation : Reaction with 2-methoxyethyl chloride under basic conditions (e.g., triethylamine) to introduce the methoxyethyl group.

Benzoylation : Coupling with 4-fluorobenzoyl chloride in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions.

Purification : Recrystallization using ethyl acetate/hexane mixtures yields ~82% purity .

- Critical factors : Temperature control during benzoylation and solvent polarity during purification are key to avoiding by-products like unreacted intermediates or hydrolyzed products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic spectral features?

- 1H/13C NMR :

- The piperidine N-CH2- group shows a triplet at δ 2.8–3.2 ppm (coupling with adjacent CH2).

- The 4-fluoro-benzamide aromatic protons appear as a doublet (J = 8.5 Hz) at δ 7.3–7.6 ppm.

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Hazard classification : Acute toxicity (oral), skin/eye irritation, and respiratory sensitization (GHS07/08).

- Protocols :

- Use PPE (gloves, goggles, fume hood) to avoid inhalation or dermal contact.

- Store in airtight containers at 2–8°C to prevent degradation.

- Dispose via licensed waste management services .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its conformational stability and intermolecular interactions?

- X-ray crystallography (SHELXL refinement) reveals:

- A chair conformation for the piperidine ring (puckering parameters: q₂ = 0.12 Å, θ = 42°).

- Hydrogen bonding : N–H···O and C–H···O interactions between the benzamide carbonyl and water molecules stabilize the lattice (bond lengths: 1.85–2.10 Å).

- Dihedral angles : The fluorobenzene and piperidine rings form a 53.9° angle, influencing packing efficiency .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Common discrepancies : Poor solubility or metabolic instability in vivo (e.g., rapid CYP450-mediated oxidation of the methoxyethyl group).

- Solutions :

Prodrug design : Replace the methoxy group with a phosphate ester to improve bioavailability.

Formulation optimization : Use lipid-based nanocarriers to enhance aqueous solubility.

Metabolite profiling (LC-MS/MS) : Identify and block major degradation pathways .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Key modifications :

- Piperidine substitution : Replacing the methoxyethyl group with a sulfonyl group (e.g., methylsulfonyl) increases metabolic stability (t₁/₂ from 2.1 to 6.3 hours).

- Fluorine positioning : Para-fluoro on benzamide improves target selectivity (e.g., 10-fold higher affinity for σ1 receptors vs. σ2).

- Linker optimization : A methylene spacer between piperidine and benzamide enhances conformational flexibility, improving binding kinetics .

Q. What computational methods are suitable for predicting binding modes of this compound with biological targets?

- Molecular docking (AutoDock Vina) : Use high-resolution crystal structures of target proteins (e.g., PDB ID 4ZUD) to simulate ligand-receptor interactions.

- MD simulations (GROMACS) : Analyze stability of the ligand-protein complex over 100 ns trajectories; focus on hydrogen bonds between the benzamide carbonyl and Lys123/Arg256 residues.

- Free energy calculations (MM-PBSA) : Estimate binding affinities (ΔG ~ -9.8 kcal/mol) .

Methodological Challenges

Q. How can researchers address low yields during the final coupling step of the synthesis?

- Root cause : Competing hydrolysis of 4-fluorobenzoyl chloride in polar solvents.

- Optimization :

- Use anhydrous DMF as a solvent with 4Å molecular sieves to scavenge moisture.

- Add coupling agents (e.g., HATU) to activate the carbonyl group.

- Monitor reaction progress via TLC (Rf = 0.4 in 3:7 ethyl acetate/hexane) .

Q. What analytical approaches validate the absence of chiral impurities in enantiomerically pure batches?

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) to resolve enantiomers (retention times: 8.2 min vs. 9.7 min).

- Circular Dichroism (CD) : A positive Cotton effect at 225 nm confirms the (R)-configuration.

- X-ray crystallography : Assign absolute configuration via Flack parameter (x = 0.02) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.